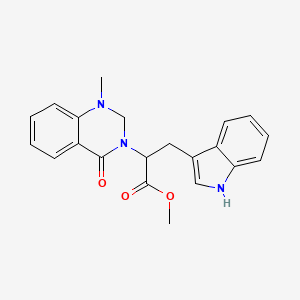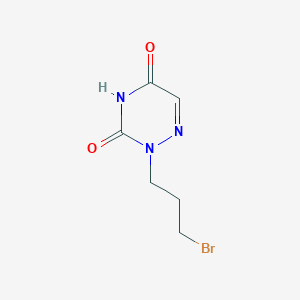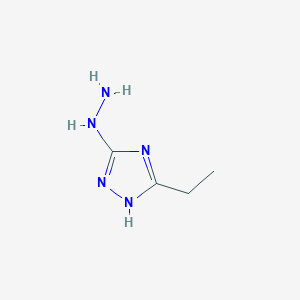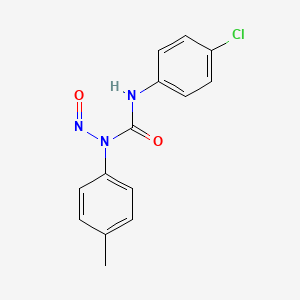![molecular formula C15H11N3O4 B14405022 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one CAS No. 88353-22-4](/img/structure/B14405022.png)
3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a nitro group, a pyridinylmethylamino group, and a benzopyran core
Vorbereitungsmethoden
The synthesis of 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one involves multiple steps, typically starting with the preparation of the benzopyran core. One common method involves the reaction of 3-nitrobenzaldehyde with 4-hydroxycoumarin under basic conditions to form the benzopyran core. This intermediate is then reacted with pyridin-3-ylmethylamine in the presence of a suitable catalyst to introduce the pyridinylmethylamino group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency of the production process.
Analyse Chemischer Reaktionen
3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines and thiols.
Major products formed from these reactions include amino derivatives, substituted benzopyrans, and various functionalized pyridinylmethylamino compounds.
Wissenschaftliche Forschungsanwendungen
3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can bind to DNA, altering its structure and function, which can lead to the inhibition of DNA replication and transcription. This interaction is crucial for its anticancer activity, as it can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound also exhibits anti-angiogenic and DNA cleavage activities.
3-Nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide: Used as a pharmaceutical intermediate in the preparation of Venetoclax.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-(2H)-indole]: Known for its photochromic properties and applications in optical data storage.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
88353-22-4 |
|---|---|
Molekularformel |
C15H11N3O4 |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
3-nitro-4-(pyridin-3-ylmethylamino)chromen-2-one |
InChI |
InChI=1S/C15H11N3O4/c19-15-14(18(20)21)13(11-5-1-2-6-12(11)22-15)17-9-10-4-3-7-16-8-10/h1-8,17H,9H2 |
InChI-Schlüssel |
ROSBHFRJPXLCDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


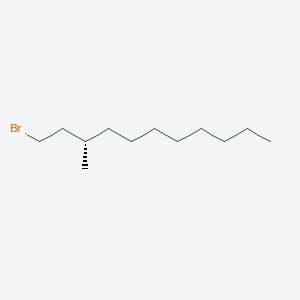
![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
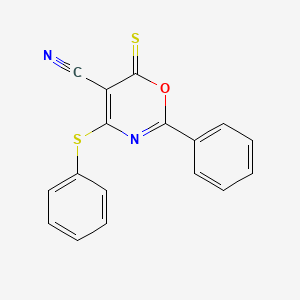
![N-[4-(Dimethylamino)phenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14404962.png)

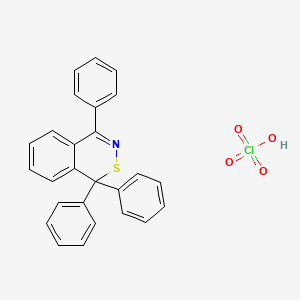
![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)
![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
![L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-](/img/structure/B14404991.png)
![5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B14404992.png)
